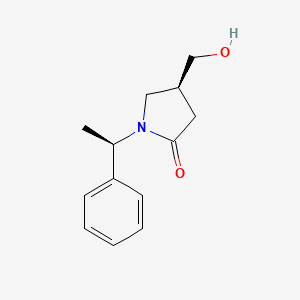

(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

CAS No.: 215183-32-7

Cat. No.: VC2236131

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215183-32-7 |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | (4S)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |

| Standard InChI | InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11+/m1/s1 |

| Standard InChI Key | REDSEXWGKAYROX-MNOVXSKESA-N |

| Isomeric SMILES | C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)CO |

| SMILES | CC(C1=CC=CC=C1)N2CC(CC2=O)CO |

| Canonical SMILES | CC(C1=CC=CC=C1)N2CC(CC2=O)CO |

Introduction

Chemical Identity and Structure

(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one is a γ-lactam derivative characterized by its distinct stereochemical configuration. The compound contains both an (S)-configuration at the 4-position of the pyrrolidinone ring and an (R)-configuration at the 1-phenylethyl substituent attached to the nitrogen atom. This dual stereospecificity makes it particularly valuable in chiral synthesis applications and pharmaceutical development.

Basic Identification Parameters

The compound is uniquely identified through several standard chemical identifiers as presented in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 215183-32-7 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | (4S)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |

| Standard InChI | InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11+/m1/s1 |

| Standard InChIKey | REDSEXWGKAYROX-MNOVXSKESA-N |

| Isomeric SMILES | CC@HN2CC@HCO |

Structural Features

The structure of (S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one consists of several key components:

-

A pyrrolidin-2-one core (γ-lactam ring)

-

A hydroxymethyl group at the 4-position with (S)-stereochemistry

-

A 1-phenylethyl substituent at the nitrogen position with (R)-stereochemistry

-

A carbonyl group at the 2-position of the pyrrolidine ring

This specific arrangement of functional groups and stereochemical centers contributes to the compound's biological activity and synthetic utility. The hydroxymethyl group provides a site for hydrogen bonding and further functionalization, while the phenylethyl substituent adds lipophilicity and potential for π-π interactions in biological systems.

Physical and Chemical Properties

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the chiral centers at the 4-position of the pyrrolidinone ring and the 1-position of the phenylethyl group.

-

Mass spectrometry would typically show a molecular ion peak at m/z 219, corresponding to its molecular weight.

-

Infrared spectroscopy would reveal characteristic absorption bands for the lactam carbonyl (typically around 1680-1700 cm⁻¹) and hydroxyl group (broad band around 3300-3600 cm⁻¹).

Synthesis Methods

Stereoselective Synthesis

Achieving the correct stereochemistry at both the 4-position of the pyrrolidinone ring and the 1-phenylethyl substituent is crucial. This may involve:

-

Use of chiral auxiliaries to direct stereoselectivity

-

Asymmetric catalysis using chiral catalysts and ligands

-

Resolution of racemic mixtures to isolate the desired stereoisomer

-

Stereoselective reduction of precursor compounds

Given the structural similarity to other pyrrolidinone derivatives, techniques similar to those used for the synthesis of (4R)-4-(Hydroxymethyl)pyrrolidin-2-one might be applicable, with appropriate modifications to achieve the desired stereochemistry and to incorporate the (R)-1-phenylethyl group at the nitrogen position.

Analytical Methods for Characterization

Chromatographic Analysis

The enantiomeric purity of (S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one is likely assessed using chiral chromatography techniques:

-

Chiral High-Performance Liquid Chromatography (HPLC)

-

Supercritical Fluid Chromatography (SFC) with polysaccharide-based columns such as Chiralpak® AD-H

These methods can verify the stereochemical integrity of the compound, which is essential for its application in pharmaceutical research and asymmetric synthesis.

Spectroscopic Confirmation

Confirmation of the compound's structure and stereochemistry would typically involve:

-

2D NMR techniques such as NOESY or ROESY to determine spatial relationships between protons and confirm stereochemistry

-

X-ray crystallography (if crystals can be obtained) to provide definitive confirmation of the absolute configuration

Comparison with Related Compounds

Structural Analogues

To better understand the properties and potential applications of (S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, it is useful to compare it with related compounds:

These structural differences are likely to impact various properties including solubility, lipophilicity, hydrogen bonding capacity, and biological activity.

Research Challenges and Future Directions

Synthetic Challenges

Developing efficient and highly stereoselective synthetic routes for (S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one remains a challenge. Future research might focus on:

-

Development of one-pot synthetic approaches with high stereoselectivity

-

Catalyst optimization for improved yields and stereochemical purity

-

Green chemistry approaches to make the synthesis more environmentally friendly

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume